molecular formula C14H10N2 B082849 3-Phenylcinnoline CAS No. 10604-22-5

3-Phenylcinnoline

Cat. No.: B082849
CAS No.: 10604-22-5
M. Wt: 206.24 g/mol
InChI Key: AJUMVVYEUXGKQU-UHFFFAOYSA-N
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Description

3-Phenylcinnoline is an organic compound with the molecular formula C14H10N2 It belongs to the cinnoline family, which is a class of nitrogen-containing heterocyclic compounds The structure of this compound consists of a cinnoline core with a phenyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylcinnoline can be synthesized through several methods. One common approach involves the cyclization of arylhydrazones or arylhydrazines. For example, the reaction of 2-nitrobenzyl alcohol with benzylamine can lead to the formation of this compound via an intramolecular redox cyclization reaction . This method involves the formation of intermediate compounds such as 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde, followed by cyclization and aromatization.

Industrial Production Methods: Industrial production of this compound typically involves the use of arenediazonium salts, arylhydrazones, and arylhydrazines as precursors. These methods are scalable and can produce the compound in significant quantities. The reaction conditions often include the use of catalysts such as copper or rhodium to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce different functional groups onto the cinnoline ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline-3-carboxylic acid derivatives, while reduction can produce dihydrocinnoline derivatives .

Scientific Research Applications

3-Phenylcinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylcinnoline and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit the activity of enzymes like tyrosine kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

    Cinnoline: The parent compound of the cinnoline family, lacking the phenyl group at the third position.

    4-Phenylcinnoline: Similar to 3-Phenylcinnoline but with the phenyl group attached at the fourth position.

    Quinoline: Another nitrogen-containing heterocycle with a similar structure but different chemical properties.

Uniqueness: this compound is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and biological activity. Compared to other cinnoline derivatives, this compound exhibits distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

3-phenylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-16-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUMVVYEUXGKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073391
Record name Cinnoline, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10604-22-5
Record name 3-Phenylcinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10604-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnoline, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnoline, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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